- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking studyBioorganic Chemistry, 2020, 102,,
Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxyethyl)-1H-pyrazol-4-amine
- 1-(2-methoxyethyl)pyrazol-4-amine
- LURMHCWOXHNATM-UHFFFAOYSA-N
- 4185AF
- 4-amino-1-(2-methoxyethyl)pyrazole
- SY107205
- AK161586
- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole
- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-
- ST24037128
- Z812516884
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)
- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine
- BS-13241
- 948570-74-9
- DB-290603
- F2169-0282
- EN300-42962
- SCHEMBL1663037
- DTXSID40654703
- MFCD09965625
- YMB57074
- AKOS000205051
- CS-W005886
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
-
- MDL: MFCD09965625
- インチ: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
- InChIKey: LURMHCWOXHNATM-UHFFFAOYSA-N
- ほほえんだ: N1N(CCOC)C=C(N)C=1
計算された属性
- せいみつぶんしりょう: 141.090211983g/mol
- どういたいしつりょう: 141.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 53.1
1-(2-Methoxyethyl)-1H-pyrazol-4-amine セキュリティ情報
- 危害声明: H315-H319-H335
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48290-250mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 250mg |
¥446.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063551-100mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 98% | 100mg |
¥117.00 | 2024-04-24 | |
Enamine | EN300-42962-5.0g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95.0% | 5.0g |
$175.0 | 2025-03-15 | |
Life Chemicals | F2169-0282-5g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95%+ | 5g |
$480.0 | 2023-09-06 | |
Life Chemicals | F2169-0282-2.5g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95%+ | 2.5g |
$325.0 | 2023-09-06 | |
eNovation Chemicals LLC | D917013-1g |
4-Amino-1-(2-methoxyethyl)-1H-pyrazole |
948570-74-9 | 95% | 1g |
$290 | 2023-09-03 | |
TRC | M139290-250mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0989107-5g |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95% | 5g |
$560 | 2024-08-02 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |
2-(2,6-Difluorophenyl)pyrrolidine |
948570-74-9 | ≥98% | 5g |
¥1752.0 | 2023-09-15 | |
TRC | M139290-25mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 25mg |
$ 70.00 | 2022-06-04 |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 6
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 7
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 8
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 9
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
ごうせいかいろ 10
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 11
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
ごうせいかいろ 12
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 13
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
ごうせいかいろ 14
- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agentsEuropean Journal of Medicinal Chemistry, 2019, 183,,
ごうせいかいろ 15
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
ごうせいかいろ 16
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
ごうせいかいろ 17
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
ごうせいかいろ 18
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
ごうせいかいろ 19
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
2. Book reviews
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-(2-Methoxyethyl)-1H-pyrazol-4-amineに関する追加情報
Introduction to 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (CAS No. 948570-74-9)
1-(2-Methoxyethyl)-1H-pyrazol-4-amine, also known by its CAS number 948570-74-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and a methoxyethyl substituent. These features contribute to its potential biological activities and make it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine consists of a pyrazole ring with an amine group at the 4-position and a methoxyethyl group at the 1-position. The methoxyethyl substituent enhances the lipophilicity of the molecule, which can improve its cellular uptake and bioavailability. Additionally, the presence of the amine group provides opportunities for further functionalization and modification, making this compound a promising scaffold for the design of novel therapeutic agents.
In recent years, extensive research has been conducted to explore the biological activities of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine. Studies have shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(2-Methoxyethyl)-1H-pyrazol-4-amine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that the compound could be developed into a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 1-(2-Methoxyethyl)-1H-pyrazol-4-amine has also been investigated for its potential as an anticancer agent. Research published in Cancer Letters reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy. These findings highlight the multifaceted nature of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine and its potential as a broad-spectrum therapeutic agent.
The pharmacokinetic properties of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine have also been studied to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period. Furthermore, preliminary toxicity studies have indicated that 1-(2-<Methoxyethyl)-1H-pyrazol-4-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In addition to its direct therapeutic applications, 1-(2-< strong >Methoxyethyl strong >)-1H-pyrazol -4 - amine has also been explored as a lead compound for drug discovery programs. Its unique structural features provide a solid foundation for structure-based drug design (SBDD) approaches. By modifying the methoxyethyl substituent or introducing additional functional groups, researchers can optimize the compound's pharmacological properties and enhance its therapeutic potential. For example, recent studies have focused on developing derivatives of 1-(2 - < strong >Methoxyethyl strong >) - 1H-pyrazol - 4 - amine with improved selectivity and potency against specific targets.
The synthesis of 1-(2 - < strong >Methoxyethyl strong >) - 1H-pyrazol - 4 - amine is well-documented in the literature and can be achieved through various synthetic routes. One common approach involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl pyrazolecarboxylate, followed by N-methylation with methyl iodide to introduce the methoxyethyl group. This synthetic method is scalable and can be adapted to produce large quantities of the compound for preclinical and clinical studies.
In conclusion, 1-(2 - < strong >Methoxyethyl strong >) - 1H-pyrazol - 4 - amine (CAS No. 948570 - 74 - 9) is a promising compound with diverse biological activities and potential applications in medicine. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases, while its anticancer effects suggest its utility in cancer therapy. The favorable pharmacokinetic properties and good safety profile further support its development as a therapeutic agent. Ongoing research continues to explore new derivatives and modifications of this compound to enhance its therapeutic potential and broaden its applications in healthcare.
948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine) 関連製品
- 2172149-48-1(4-(3,5-difluorophenyl)oxolan-2-one)
- 1504305-29-6(2-benzyl-2-ethylpyrrolidine)
- 3914-48-5(2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole)
- 1337758-44-7(4-(azetidin-2-yl)-3-methoxyphenol)
- 50602-76-1(Phloroglucinol-1-beta-O-Glucuronide)
- 1936297-26-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid)
- 2172527-98-7(6-(azidomethyl)-2-methyl-2-(pentafluoroethyl)-1,4-dioxane)
- 188918-74-3(5-cyclopropyl-2-Pyridinecarbonitrile)
- 1094763-46-8(1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid)
- 1443288-74-1(Methyl 3-(difluoromethyl)isonicotinate)
